Zilpaterol-13C3 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

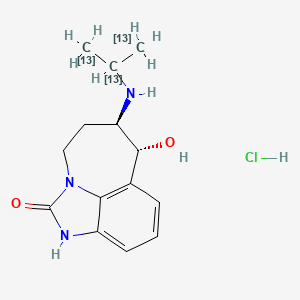

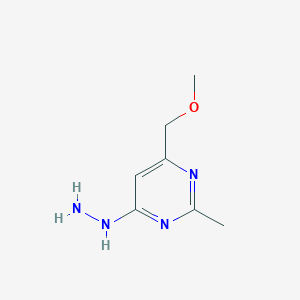

Zilpaterol-13C3 Hydrochloride: is a synthetic compound used primarily in veterinary medicine. It is a labeled version of zilpaterol hydrochloride, where three carbon atoms are replaced with carbon-13 isotopes. This compound is a β2-adrenergic agonist, which means it binds to β2-adrenergic receptors and mimics the action of adrenaline and noradrenaline. It is commonly used to promote growth and increase muscle mass in livestock, particularly cattle .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zilpaterol-13C3 Hydrochloride involves multiple steps, starting from the appropriate labeled precursors. The key steps include:

Formation of the Imidazoline Ring: This involves the cyclization of a suitable precursor with an amine to form the imidazoline ring.

Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the labeled precursors.

Purification: Purification steps such as recrystallization and chromatography to ensure high purity.

Quality Control: Rigorous quality control measures to ensure the consistency and safety of the final product

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Zilpaterol-13C3 Hydrochloride can undergo oxidation reactions, particularly at the hydroxyl group.

Reduction: Reduction reactions can occur at the imidazoline ring.

Substitution: Substitution reactions can occur at the aromatic ring or the isopropyl group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Chemistry: Zilpaterol-13C3 Hydrochloride is used as a standard in analytical chemistry for the quantification and detection of zilpaterol in biological samples.

Biology: In biological research, it is used to study the effects of β2-adrenergic agonists on muscle growth and metabolism.

Industry: In the livestock industry, it is used to improve feed efficiency and increase muscle mass in cattle, leading to higher meat yields .

Mechanism of Action

Zilpaterol-13C3 Hydrochloride exerts its effects by binding to β2-adrenergic receptors on muscle and adipose tissue. This binding activates adenylate cyclase, increasing cyclic AMP levels, which in turn activates protein kinase A. This cascade leads to increased protein synthesis and muscle growth, as well as enhanced lipolysis in adipose tissue .

Comparison with Similar Compounds

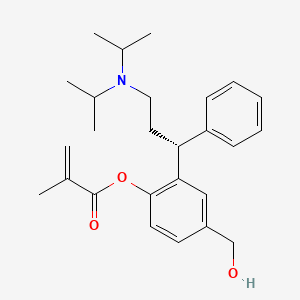

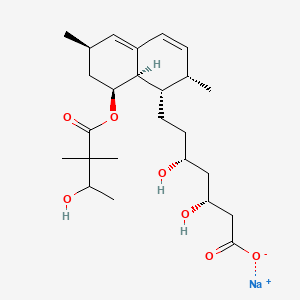

Clenbuterol Hydrochloride: Another β2-adrenergic agonist used for similar purposes.

Ractopamine Hydrochloride: Used to promote leanness in livestock.

Salbutamol: Primarily used as a bronchodilator but has similar β2-adrenergic agonist properties.

Uniqueness: Zilpaterol-13C3 Hydrochloride is unique due to its isotopic labeling, which makes it particularly useful in research settings for tracing and quantification purposes .

Properties

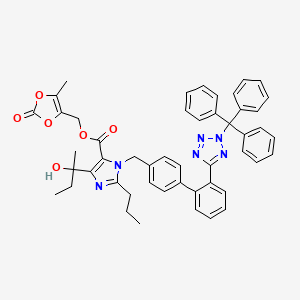

Molecular Formula |

C14H20ClN3O2 |

|---|---|

Molecular Weight |

300.76 g/mol |

IUPAC Name |

(9R,10R)-9-hydroxy-10-((1,2,3-13C3)propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one;hydrochloride |

InChI |

InChI=1S/C14H19N3O2.ClH/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19;/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19);1H/t11-,13-;/m1./s1/i1+1,2+1,8+1; |

InChI Key |

GIEFXLLRTJNFGT-JHASHKGTSA-N |

Isomeric SMILES |

[13CH3][13CH]([13CH3])N[C@@H]1CCN2C3=C([C@H]1O)C=CC=C3NC2=O.Cl |

Canonical SMILES |

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate](/img/structure/B13442011.png)

![Sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13442042.png)

![(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid](/img/structure/B13442056.png)